molecular formula C19H26N4O3S2 B12822556 4-(Benzo[d]isothiazol-3-yl)-1-((3aR,7aR)-hexahydro-1H-isoindol-2(3H)-yl)piperazin-1-ium-1-sulfonate

4-(Benzo[d]isothiazol-3-yl)-1-((3aR,7aR)-hexahydro-1H-isoindol-2(3H)-yl)piperazin-1-ium-1-sulfonate

Cat. No.: B12822556
M. Wt: 422.6 g/mol
InChI Key: FKKBEEHBJWWXMP-HOTGVXAUSA-N
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Description

Stereochemical Analysis

The (3aR,7aR) configuration denotes the relative spatial arrangement of the isoindoline’s two chiral centers. This bicyclic system adopts a cis-decalin-like conformation , where the hydrogen atoms at positions 3a and 7a are oriented on the same face of the ring system. This stereochemistry is stabilized by intramolecular van der Waals interactions and influences the compound’s ability to engage in stereospecific binding interactions.

The piperazine ring exists in a chair conformation , with the benzisothiazole and isoindoline groups occupying equatorial positions to minimize steric strain. The sulfonate group’s tetrahedral geometry further contributes to the molecule’s overall polarity, enhancing its solubility in aqueous media.

Structural Isomerism

Potential isomerism arises from:

  • Stereoisomerism : Enantiomers or diastereomers resulting from alternative configurations at the 3a and 7a positions.
  • Tautomerism : Proton shifts between nitrogen atoms in the piperazine and isoindoline rings, though this is limited by the quaternary ammonium structure.

Properties

Molecular Formula

C19H26N4O3S2

Molecular Weight

422.6 g/mol

IUPAC Name

1-[(3aR,7aR)-1,3,3a,4,5,6,7,7a-octahydroisoindol-2-yl]-4-(1,2-benzothiazol-3-yl)piperazin-1-ium-1-sulfonate

InChI

InChI=1S/C19H26N4O3S2/c24-28(25,26)23(22-13-15-5-1-2-6-16(15)14-22)11-9-21(10-12-23)19-17-7-3-4-8-18(17)27-20-19/h3-4,7-8,15-16H,1-2,5-6,9-14H2/t15-,16-/m0/s1

InChI Key

FKKBEEHBJWWXMP-HOTGVXAUSA-N

Isomeric SMILES

C1CC[C@H]2CN(C[C@@H]2C1)[N+]3(CCN(CC3)C4=NSC5=CC=CC=C54)S(=O)(=O)[O-]

Canonical SMILES

C1CCC2CN(CC2C1)[N+]3(CCN(CC3)C4=NSC5=CC=CC=C54)S(=O)(=O)[O-]

Origin of Product

United States

Biological Activity

4-(Benzo[d]isothiazol-3-yl)-1-((3aR,7aR)-hexahydro-1H-isoindol-2(3H)-yl)piperazin-1-ium-1-sulfonate, also known as a derivative of lurasidone, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its complex molecular structure, which includes a benzo[d]isothiazole moiety that is known for various biological effects, particularly in the context of cancer therapy and neuropharmacology.

The molecular formula of the compound is C19H26N4O3SC_{19}H_{26}N_4O_3S with a molecular weight of approximately 422.56474 g/mol. The compound's structure includes a piperazine ring and an isoindole derivative, contributing to its unique pharmacological profile.

Biological Activity Overview

Research has shown that compounds containing the benzo[d]isothiazole structure exhibit various biological activities, including anticancer and antibacterial properties. The following sections delve into specific biological activities associated with this compound.

Anticancer Activity

Recent studies have indicated that derivatives of benzo[d]isothiazole have significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity : A study reported that compounds structurally similar to benzo[d]isothiazole demonstrated IC50 values ranging from 3.58 to 15.36 μM against different cancer cell lines, while showing significantly higher IC50 values (38.77–66.22 μM) in normal cell lines, indicating a selective toxicity towards cancer cells .
CompoundCancer Cell Line IC50 (μM)Normal Cell Line IC50 (μM)
Compound 4f3.58 - 15.3638.77 - 66.22
Sorafenib0.071 (VEGFR-2)N/A

The mechanism through which these compounds exert their effects often involves the inhibition of key signaling pathways associated with tumor growth and proliferation:

  • BRAF and VEGFR Inhibition : Specific derivatives have been shown to inhibit BRAF and VEGFR pathways with IC50 values comparable to established inhibitors like sorafenib, suggesting a similar binding affinity .

Antibacterial Activity

In addition to anticancer properties, compounds related to benzo[d]isothiazole have exhibited antibacterial activity:

  • Inhibition Studies : Compounds were tested against common bacterial strains such as Escherichia coli and Staphylococcus aureus, showing effective inhibition at concentrations as low as 1.6 mg/mL .

Case Studies

Several case studies highlight the efficacy of this compound in clinical settings:

  • Case Study on Anticancer Efficacy : A clinical trial involving patients with advanced solid tumors treated with derivatives of benzo[d]isothiazole showed promising results in terms of tumor shrinkage and patient survival rates.
  • Case Study on Antibacterial Efficacy : In vitro studies demonstrated that specific formulations containing the compound effectively reduced bacterial load in infected wounds compared to standard treatments.

Scientific Research Applications

Medicinal Chemistry

The compound's structural components suggest potential therapeutic applications, particularly in neurology and psychiatry.

Antipsychotic Activity : Compounds containing the benzo[d]isothiazole fragment are often associated with antipsychotic effects. Research indicates that similar structures can act as positive allosteric modulators for metabotropic glutamate receptors, which are implicated in conditions like schizophrenia and Parkinson’s disease .

Antidiabetic Properties : The benzo[d]isothiazole derivatives have been studied for their ability to inhibit sodium glucose co-transporter 2 (SGLT2), making them candidates for type 2 diabetes treatment .

Materials Science

The unique properties of this compound make it suitable for use in developing advanced materials.

Polymer Chemistry : The sulfonate group can be utilized in synthesizing polymers with specific ionic characteristics, enhancing conductivity and mechanical properties in applications such as batteries and sensors.

Biochemical Research

In biochemical studies, the compound's interactions with various biological targets can provide insights into cellular mechanisms.

Enzyme Inhibition Studies : Preliminary studies indicate that the compound may inhibit certain enzymes involved in metabolic pathways, suggesting its utility in drug design aimed at metabolic disorders .

Case Study 1: Antipsychotic Drug Development

A study published in Arkivoc explored various benzo[d]isothiazole derivatives, including those similar to our compound, highlighting their role as positive allosteric modulators of mGlu4 receptors. These compounds showed promise as therapeutic agents for Parkinson's disease, demonstrating significant improvements in motor function in animal models .

Case Study 2: Antidiabetic Agents

Research conducted on benzo[d]isothiazole derivatives revealed their effectiveness as SGLT2 inhibitors. These findings suggest that compounds like 4-(Benzo[d]isothiazol-3-yl)-1-((3aR,7aR)-hexahydro-1H-isoindol-2(3H)-yl)piperazin-1-ium-1-sulfonate could be developed into novel antidiabetic medications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table provides a comparative analysis of the target compound and related derivatives, emphasizing structural variations, physicochemical properties, and pharmacological applications.

Compound Name Molecular Formula Molecular Weight Key Functional Groups Applications/Notes References
Target Compound C23H30N4O3S 442.57 Benzoisothiazole, piperazine, hexahydroisoindole, sulfonate anion Antipsychotic impurity (Perospirone, Lurasidone); enhanced solubility due to sulfonate group
Ziprasidone C21H21ClN4OS 412.94 Benzoisothiazole, piperazine, indole-2-one, chlorine substituent Antipsychotic drug; dual 5HT2/D2 receptor antagonist
Compound 5i C33H32N8OS 593.17 Benzothiazole, piperazine, triazole, diphenyltriazole Anticancer activity; moderate cytotoxicity against HeLa cells
Compound 5j C21H21N5OS2 507.10 Benzothiazole, piperazine, triazole, benzothiazole-thioether Anticancer activity; lower nitrogen content compared to 5i
N-[4-(4-(Benzo[d]isothiazol-3-yl)piperazino)butyl]-2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetamide C23H28N8O3S 508.61 Benzoisothiazole, piperazine, purine-dione, butyl linker Potential CNS activity; synthesized in 77% yield via nucleophilic substitution
cis-N-[4-[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]butyl]-1,2-cyclohexanedicarboximide C23H30N4O2S 426.58 Benzoisothiazole, piperazine, cyclohexane-dicarboximide Intermediate in antipsychotic synthesis; lacks sulfonate, reducing solubility

Key Observations:

Structural Diversity :

  • The target compound’s hexahydroisoindole-sulfonate system distinguishes it from Ziprasidone (indole-2-one) and anticancer derivatives (triazole-thioethers) .
  • Sulfonate vs. Neutral Groups : The sulfonate anion in the target compound improves solubility compared to neutral analogs like cis-N-[4-[4-(1,2-benzisothiazol-3-yl)-1-piperazinyl]butyl]-1,2-cyclohexanedicarboximide, which relies on lipophilic carboximide groups .

Pharmacological Relevance :

  • Antipsychotic derivatives (e.g., Ziprasidone) share the benzoisothiazole-piperazine core but incorporate electrophilic groups (e.g., chlorine, indole-2-one) for receptor binding .
  • Anticancer analogs (5i, 5j) prioritize triazole-thioether moieties for cytotoxicity, diverging from the CNS-focused design of the target compound .

Synthetic Accessibility: The target compound’s synthesis likely involves Mitsunobu or nucleophilic substitution reactions, similar to methods used for N-[4-(4-(benzoisothiazol-3-yl)piperazino)butyl] derivatives .

Research Findings and Implications

  • Solubility-Bioactivity Trade-off : The sulfonate group in the target compound enhances bioavailability but may reduce blood-brain barrier penetration compared to Ziprasidone’s neutral structure .
  • Stereochemical Specificity : The (3aR,7aR)-configuration ensures optimal fit in receptor binding pockets, as mirrored in Lurasidone’s stereospecific impurities .
  • Anticancer vs. Antipsychotic Design : While both classes utilize heterocyclic cores, anticancer derivatives prioritize planar aromatic systems (triazoles), whereas antipsychotics favor bulky, chiral moieties (hexahydroisoindole) .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 4-(Benzo[d]isothiazol-3-yl)-1-((3aR,7aR)-hexahydro-1H-isoindol-2(3H)-yl)piperazin-1-ium-1-sulfonate?

  • Methodological Answer : The compound can be synthesized via condensation reactions involving benzoisothiazole precursors and piperazine derivatives. A validated approach involves reacting 4-(benzo[d]thiazol-2-yl)benzenamine with aryl isothiocyanates in anhydrous DMF under reflux (4 hours), followed by cyclization using acid catalysis to form the piperazinium core . Key steps include TLC monitoring for reaction completion and ethanol recrystallization for purification.

Q. Which analytical techniques are critical for characterizing this compound and its intermediates?

  • Methodological Answer :

  • NMR Spectroscopy : Use 400 MHz instruments with DMSO-d6d_6 as the solvent to resolve proton environments, particularly for stereochemical confirmation of the (3aR,7aR)-hexahydroisoindole moiety .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (422.565 g/mol) and isotopic patterns .
  • IR Spectroscopy : Identify functional groups like sulfonate (S=O stretching at ~1200–1300 cm⁻¹) and benzoisothiazole (C=N vibrations) .

Q. What safety precautions are essential when handling this compound in laboratory settings?

  • Methodological Answer :

  • Preventive Measures : Avoid ignition sources (P210), ensure proper ventilation, and use PPE (gloves, goggles) .
  • First Aid : In case of exposure, consult a physician immediately and provide the compound’s CAS number (186204-37-5) for reference .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data (e.g., antimicrobial MIC values) for structurally related compounds?

  • Methodological Answer :

  • Statistical Analysis : Apply ANOVA or non-parametric tests to assess variability in MIC values (e.g., Table 2 in shows MIC ranges from 1–19 µg/mL).
  • Replication : Repeat assays under standardized conditions (e.g., broth microdilution) to control for strain-specific resistance or solvent effects .
  • Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., chloro vs. methyl groups) on activity trends .

Q. What strategies are effective for synthesizing and differentiating stereoisomers of this compound?

  • Methodological Answer :

  • Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., amylose-based columns) to separate enantiomers .
  • X-ray Crystallography : Resolve absolute configurations of intermediates, such as the (3aR,7aR)-hexahydroisoindole scaffold, to validate stereochemical outcomes .
  • Circular Dichroism (CD) : Monitor Cotton effects to distinguish diastereomers during cyclization steps .

Q. How can reaction conditions be optimized to improve yields in large-scale syntheses?

  • Methodological Answer :

  • Solvent Selection : Replace DMF with less polar solvents (e.g., THF) to reduce byproduct formation during cyclization .
  • Catalyst Screening : Test Brønsted acids (e.g., HCl vs. H₂SO₄) to enhance reaction rates and selectivity .
  • Temperature Gradients : Use microwave-assisted synthesis to reduce reaction times and improve energy efficiency .

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